molecular formula C17H27NO2S B12183022 {[4-(Tert-butyl)phenyl]sulfonyl}cyclohexylmethylamine

{[4-(Tert-butyl)phenyl]sulfonyl}cyclohexylmethylamine

Cat. No.: B12183022
M. Wt: 309.5 g/mol
InChI Key: RDXOADRXFYLSEP-UHFFFAOYSA-N
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Description

{[4-(Tert-butyl)phenyl]sulfonyl}cyclohexylmethylamine is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Tert-butyl)phenyl]sulfonyl}cyclohexylmethylamine typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with cyclohexylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-tert-butylbenzenesulfonyl chloride and cyclohexylmethylamine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Procedure: The 4-tert-butylbenzenesulfonyl chloride is added dropwise to a solution of cyclohexylmethylamine in the chosen solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{[4-(Tert-butyl)phenyl]sulfonyl}cyclohexylmethylamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfinyl or thiol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

{[4-(Tert-butyl)phenyl]sulfonyl}cyclohexylmethylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[4-(Tert-butyl)phenyl]sulfonyl}cyclohexylmethylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzenesulfonyl chloride: A precursor used in the synthesis of {[4-(Tert-butyl)phenyl]sulfonyl}cyclohexylmethylamine.

    4-tert-Butylphenylthiol: A related compound with a thiol group instead of a sulfonyl group.

    4-tert-Butylphenol: A phenolic derivative with similar structural features.

Uniqueness

This compound is unique due to its combination of a sulfonyl group and a cyclohexylmethylamine moiety, which imparts distinct chemical and biological properties. The presence of the tert-butyl group further enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C17H27NO2S

Molecular Weight

309.5 g/mol

IUPAC Name

4-tert-butyl-N-cyclohexyl-N-methylbenzenesulfonamide

InChI

InChI=1S/C17H27NO2S/c1-17(2,3)14-10-12-16(13-11-14)21(19,20)18(4)15-8-6-5-7-9-15/h10-13,15H,5-9H2,1-4H3

InChI Key

RDXOADRXFYLSEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2CCCCC2

Origin of Product

United States

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